![molecular formula C22H21N3O4S B4649846 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4649846.png)
4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide
Overview
Description
4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as AMMSA, is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide involves inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide can prevent the degradation of certain proteins that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been found to have other biochemical and physiological effects. For example, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, which could have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its specificity for the proteasome. This specificity can help to reduce off-target effects and increase the accuracy of experimental results. However, one limitation of using 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide is its potential toxicity, which could impact the viability of experimental cell lines.
Future Directions
There are several potential future directions for research on 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide. Additionally, further studies could explore the potential of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could investigate the potential of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis.
Conclusion
Overall, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide is a promising compound with potential in scientific research applications related to cancer treatment and other diseases. Further research is needed to fully understand its mechanism of action and potential uses, but the current evidence suggests that 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide could be a valuable tool in the fight against cancer and other diseases.
Scientific Research Applications
4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been found to have potential in scientific research applications related to cancer treatment. Studies have shown that 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide can inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. Additionally, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-acetamido-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-3-7-20(8-4-15)25-30(28,29)21-13-11-19(12-14-21)24-22(27)17-5-9-18(10-6-17)23-16(2)26/h3-14,25H,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTYDYMBOSFEDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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